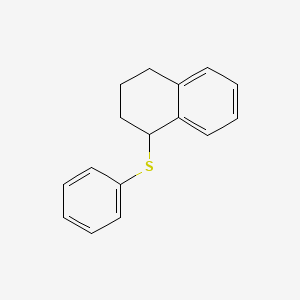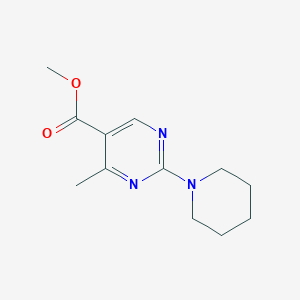
1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene, also known as PSTN, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. It belongs to the class of tetrahydronaphthalene derivatives, which have been found to possess various biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. For example, 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to possess antioxidant activity, which can help protect cells from oxidative damage. In addition, 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene has been shown to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene in lab experiments is its relatively simple synthesis method. However, one limitation is that its biological effects may vary depending on the specific cell or tissue type being studied.
Orientations Futures
There are several potential future directions for research on 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could investigate the potential use of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene in combination with other drugs or therapies for the treatment of cancer. Finally, more research is needed to fully understand the mechanism of action of 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene and its potential for use in other disease areas.
Méthodes De Synthèse
1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydronaphthalene with phenylsulfanyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene has been the subject of numerous scientific studies due to its potential pharmaceutical applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, 1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-phenylsulfanyl-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-5,7,9-11,16H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJIGSLELOCUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfanyl)-1,2,3,4-tetrahydronaphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2422061.png)
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2422062.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2422068.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2422073.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)

![1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422083.png)